molecular formula C10H11ClFNO5S B7337996 (2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid

(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid

Cat. No.: B7337996
M. Wt: 311.71 g/mol
InChI Key: QVZCYSPDRQVMMY-CDUCUWFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid, also known as CFTR corrector, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid involves the binding of the compound to the mutant this compound protein, which stabilizes its structure and promotes its trafficking to the cell membrane. This results in increased chloride transport across the membrane and improved lung function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound improves the folding and trafficking of mutant this compound proteins to the cell membrane, resulting in increased chloride transport across the membrane.
In vivo studies have shown that the compound improves lung function and reduces pulmonary exacerbations in CF patients. The compound has also been shown to have minimal toxicity and adverse effects in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using (2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid in lab experiments include its high purity and high yield, as well as its well-characterized mechanism of action. The compound has also been extensively studied in vitro and in vivo, making it a reliable tool for studying this compound function and the pathogenesis of CF.
The limitations of using this compound in lab experiments include its specificity for mutant this compound proteins, which limits its use in studying other ion channels or transporters. The compound also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

For (2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid include the development of more potent and selective this compound correctors, as well as the evaluation of their efficacy in combination with other this compound modulators. The compound may also have potential therapeutic applications in other diseases that involve ion transport defects, such as chronic obstructive pulmonary disease and asthma.

Synthesis Methods

The synthesis of (2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid involves a multi-step process that includes the reaction of 2-chloro-5-fluoroaniline with 2,3-epoxybutane, followed by the reaction of the resulting compound with sulfonyl chloride. The final product is obtained by the reaction of the intermediate with sodium hydroxide. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) patients. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. The disease is caused by mutations in the cystic fibrosis transmembrane conductance regulator (this compound) gene, which encodes for a protein that regulates the transport of chloride ions across cell membranes.
This compound correctors, such as this compound, have been shown to improve the folding and trafficking of mutant this compound proteins to the cell membrane, thereby restoring their function. This has led to improved lung function and reduced pulmonary exacerbations in CF patients.

Properties

IUPAC Name

(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO5S/c1-5(14)9(10(15)16)13-19(17,18)8-4-6(12)2-3-7(8)11/h2-5,9,13-14H,1H3,(H,15,16)/t5-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZCYSPDRQVMMY-CDUCUWFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.